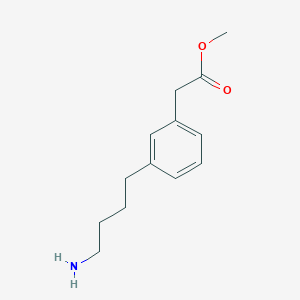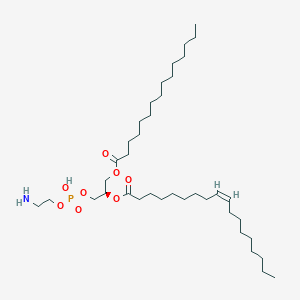
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine is a complex phospholipid molecule. It is composed of a glycerol backbone esterified with a pentadecanoyl group at the first position, a 9Z-octadecenoyl group at the second position, and a phosphoethanolamine group at the third position. This compound is a member of the glycerophosphoethanolamines, which are important components of biological membranes and play a crucial role in various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine typically involves the esterification of glycerol with the respective fatty acids. The process can be summarized in the following steps:
Esterification: Glycerol is esterified with pentadecanoic acid and 9Z-octadecenoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphoric acid or a phosphorylating agent like phosphorus oxychloride.
Amination: Finally, the phosphorylated product is reacted with ethanolamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and fatty acids are esterified in industrial reactors.
Continuous Phosphorylation: The diacylglycerol is continuously phosphorylated in a flow reactor.
Automated Amination: The final amination step is automated to ensure consistency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The double bond in the 9Z-octadecenoyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphoethanolamine group can undergo substitution reactions with other amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Epoxides, diols, and other oxidized derivatives.
Reduction: Saturated phospholipids.
Substitution: Various substituted phosphoethanolamines.
Aplicaciones Científicas De Investigación
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in membrane structure and function, and is used in studies of cell signaling and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mecanismo De Acción
The mechanism of action of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine involves its incorporation into biological membranes. It interacts with other lipids and proteins, influencing membrane fluidity and permeability. The compound can also participate in signaling pathways by serving as a substrate for enzymes like phospholipases, which generate bioactive lipid mediators.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(9Z)-octadecenoyl]-2-tetradecanoyl-sn-glycero-3-phosphocholine
- 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phospho-(1’-sn-glycerol)
- 1-pentadecanoyl-2-(9Z-octadecenoyl)-3-9Z-nonadecenoyl-sn-glycerol
Uniqueness
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition and the presence of the phosphoethanolamine group. This combination imparts distinct biophysical properties, making it particularly useful in studies of membrane dynamics and lipid-protein interactions.
Propiedades
Fórmula molecular |
C38H74NO8P |
|---|---|
Peso molecular |
704.0 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C38H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39)34-44-37(40)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,36H,3-16,19-35,39H2,1-2H3,(H,42,43)/b18-17-/t36-/m1/s1 |
Clave InChI |
ADCNXGARWPJRBV-UVCQAILXSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)
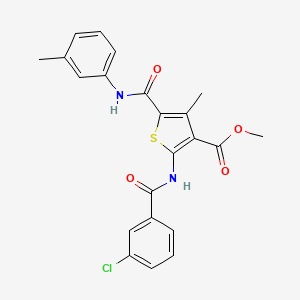

![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)
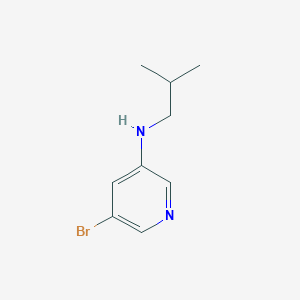
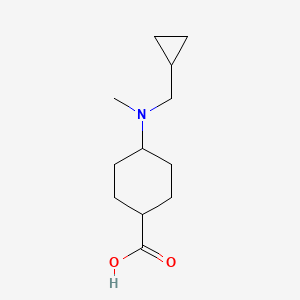
![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)



![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)

